molecular formula C24H46O2 B14269033 Tetracos-19-enoic acid CAS No. 133530-23-1

Tetracos-19-enoic acid

Cat. No.: B14269033
CAS No.: 133530-23-1
M. Wt: 366.6 g/mol
InChI Key: XGAFLICMDZUMCB-UHFFFAOYSA-N
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Description

Significance of Very Long-Chain Monounsaturated Fatty Acids in Biological Systems

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. smolecule.com They are crucial components of cellular structures and play vital roles in numerous biological processes. Very long-chain monounsaturated fatty acids (VLCMUFAs), a subgroup of VLCFAs, are integral to the following:

Myelin Sheath Formation: VLCMUFAs are essential for the proper formation and maintenance of the myelin sheath, the protective layer that insulates nerve fibers. This is critical for the rapid transmission of nerve impulses.

Sphingolipid Metabolism: These fatty acids are key components of sphingolipids, a class of lipids that are particularly abundant in the nervous system and are involved in signal transduction and cell recognition.

Membrane Fluidity and Structure: The presence of a double bond in VLCMUFAs introduces a kink in the fatty acid chain, which influences the fluidity and organization of cell membranes.

Energy Metabolism: Like other fatty acids, VLCMUFAs can be broken down to provide energy for cellular activities.

The unique properties of different VLCMUFA isomers, determined by the position of the double bond, can lead to distinct biological functions.

Academic Context and Research Landscape of Tetracos-19-enoic Acid

The academic focus on this compound is still in its early stages, with research being somewhat limited and fragmented. However, its identification in various biological contexts suggests a growing area of investigation.

Recent studies in the field of cancer lipidomics have identified this compound (as 24:1n-5) in human prostate cancer cell lines. researchgate.netresearchgate.net This discovery points to altered lipid metabolism in cancer cells and suggests that unusual fatty acid isomers may play a role in the disease's progression. researchgate.net The biosynthesis of this fatty acid in these cells is thought to occur through the canonical SCD-1 Δ9-desaturation of 14:0 fatty acid to produce 14:1n-5, which is then further elongated. researchgate.netresearchgate.net

Furthermore, this compound has been detected in the adipose tissue of mice, with its levels varying depending on the composition of dietary fats. srce.hr Its presence has also been noted in marine organisms, as indicated by its inclusion in the fatty acid profiles of samples analyzed by the Institute of Marine Research in Norway. hi.no

The LIPID MAPS® Structure Database formally recognizes (Z)-tetracos-19-enoic acid, providing key chemical data for this compound. lipidmaps.org The availability of this information is crucial for researchers working on its identification and quantification in biological samples.

While dedicated studies on the specific functions of this compound are sparse, its documented presence in these varied biological systems underscores the need for further research to elucidate its precise roles.

Objectives and Scope of Comprehensive Research on this compound

Comprehensive research on this compound aims to move beyond simple identification and delve into its functional significance. The primary objectives of such research include:

Elucidating Biosynthetic and Metabolic Pathways: A key goal is to fully map the enzymatic pathways responsible for the synthesis and degradation of this compound in different organisms. Understanding its metabolic fate is crucial to understanding its biological impact.

Investigating its Role in Health and Disease: Future studies will likely focus on the specific roles of this compound in physiological processes, such as neural development and membrane function, as well as its potential involvement in pathological conditions like cancer and metabolic disorders.

Exploring its Potential as a Biomarker: Given its detection in specific contexts, researchers are interested in evaluating this compound as a potential biomarker for certain diseases or dietary exposures.

Comparative Studies with Other VLCMUFA Isomers: A significant aspect of future research will involve comparing the functions of this compound with those of its more well-known isomers, such as nervonic acid, to understand how the position of the double bond affects their biological activities.

The scope of this research is inherently interdisciplinary, requiring expertise in biochemistry, analytical chemistry, cell biology, and medicine to fully unravel the significance of this unique fatty acid.

Properties

CAS No.

133530-23-1

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

tetracos-19-enoic acid

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h5-6H,2-4,7-23H2,1H3,(H,25,26)

InChI Key

XGAFLICMDZUMCB-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Biological Occurrence and Ecological Distribution of Tetracos 19 Enoic Acid

Natural Sources and Organismic Presence

The distribution of tetracosenoic acids spans across different biological kingdoms, with the most well-documented isomer being nervonic acid.

In terrestrial life, tetracosenoic acids are predominantly found in the nervous systems of animals and in the seed oils of certain plants. Nervonic acid is a significant component of the white matter in animal brains and is also present in peripheral nervous tissue. wikipedia.org It is a key constituent of sphingolipids in the myelin sheath of nerve fibers. wikipedia.org

Several plant species are known to produce seed oils rich in tetracosenoic acids, specifically nervonic acid. These include members of the Brassicaceae family, such as Lunaria biennis and Lunaria annua, where it can constitute over 20% of the total fatty acids in the triglyceride lipid. wikipedia.orgcanada.ca Other plant sources include Cardamine gracea, Heliophila longifola, and Malania oleifera. wikipedia.org The seed oil of Acer truncatum also contains a notable amount of nervonic acid. rsc.org

Table 1: Occurrence of Tetracosenoic Acid (as Nervonic Acid) in Terrestrial Organisms

Organism Type Specific Organism/Tissue Common Name
Animal Brain (White Matter) N/A
Plant Seed Oil of Lunaria annua Honesty
Plant Seed Oil of Cardamine gracea N/A
Plant Seed Oil of Heliophila longifola N/A
Plant Seed Oil of Malania oleifera N/A

The marine environment also hosts organisms containing tetracosenoic acids. Nervonic acid was initially discovered in shark brains, leading to the alternative name selacholeic acid. wikipedia.orgbritannica.com It has also been identified in the marine diatom Nitzschia cylindrus. wikipedia.org While research has been conducted on tetracosapolyenoic acids in marine life such as corals, specific data on monounsaturated tetracosenoic acids are less common. nih.gov

Table 2: Occurrence of Tetracosenoic Acid (as Nervonic Acid) in Marine Organisms

Organism Type Specific Organism Common Name
Fish Shark (Brain) N/A

Certain microorganisms and fungi have been found to produce tetracosenoic acids. The mold Neocallimastix frontalis, the bacterium Pseudomonas atlantica, and the yeast Saccharomyces cerevisiae are among the microbial sources of nervonic acid. wikipedia.org While a wide array of other fatty acids and lipid compounds have been isolated from various fungi and bacteria, the specific presence of Tetracos-19-enoic acid is not documented in the reviewed literature. mdpi.commdpi.com

Table 3: Occurrence of Tetracosenoic Acid (as Nervonic Acid) in Microbial and Fungal Systems

Organism Type Specific Organism
Mold Neocallimastix frontalis
Bacterium Pseudomonas atlantica

Subcellular and Tissue-Specific Distribution Patterns

Specific data on the subcellular and tissue-specific distribution of this compound is not available. However, general patterns for very-long-chain fatty acids (VLCFAs), including tetracosenoic acids, have been established.

VLCFAs are synthesized by elongase enzymes located in the endoplasmic reticulum. biologists.com They are integral components of various cellular lipids and are not typically found as free fatty acids in healthy tissues. aocs.org

In terms of subcellular location, VLCFAs are incorporated into phospholipids (B1166683) and sphingolipids, which are essential components of cellular membranes. biologists.com This suggests their presence in the plasma membrane and the membranes of various organelles. Their incorporation into sphingolipids is particularly important for the formation of lipid rafts, which are specialized membrane microdomains involved in cell signaling. cytoskeleton.com

On a tissue-specific level in animals, VLCFAs like nervonic acid are highly concentrated in nervous tissues, particularly in the myelin sheath, which insulates nerve fibers. wikipedia.org This high concentration underscores their critical role in the proper functioning of the nervous system. VLCFAs are also found in the skin, where they contribute to the skin's barrier function, and in the meibomian glands, which secrete lipids that prevent the evaporation of tears. nih.gov

In plants, VLCFAs are found in storage lipids (triacylglycerols) within the seeds of certain species. canada.ca They are also key components of epicuticular waxes and suberin, which form protective layers on the plant surface to prevent water loss and protect against environmental stressors. biologists.com

Table 4: General Subcellular and Tissue-Specific Distribution of Very-Long-Chain Fatty Acids (VLCFAs)

Location Type Specific Location Function/Role
Subcellular Endoplasmic Reticulum Site of synthesis
Subcellular Cellular Membranes (as part of phospholipids and sphingolipids) Structural integrity, formation of lipid rafts
Tissue (Animal) Nervous Tissue (Myelin Sheath) Nerve insulation and function
Tissue (Animal) Skin Barrier function
Tissue (Animal) Meibomian Glands Production of tear film lipids
Tissue (Plant) Seeds (as triacylglycerols) Energy storage

Biosynthetic Pathways and Metabolic Transformations of Tetracos 19 Enoic Acid

De Novo Fatty Acid Synthesis and Elongation Mechanisms

The journey of fatty acid synthesis begins with the creation of shorter-chain fatty acids, which are then extended to form very-long-chain fatty acids (VLCFAs). nih.gov In eukaryotes, fatty acids up to 16 carbons long (palmitic acid) are synthesized in the cytosol by the enzyme fatty acid synthase (FAS). diva-portal.org Further elongation to create VLCFAs occurs in the endoplasmic reticulum, carried out by a group of enzymes known as elongases. diva-portal.orgnih.gov

The elongation process is a four-step cycle that adds two-carbon units to the growing fatty acyl-CoA chain. nih.govoup.com This cycle involves condensation, reduction, dehydration, and another reduction reaction. diva-portal.orgnih.gov

Role of Acetyl-CoA and Malonyl-CoA in VLC-MUFA Synthesis

Acetyl-CoA is the fundamental building block for de novo fatty acid synthesis. wikipedia.orgimrpress.com Most of the acetyl-CoA used for fatty acid synthesis comes from carbohydrates through the glycolytic pathway. wikipedia.org In the initial step of fatty acid synthesis, acetyl-CoA is converted to malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). diva-portal.orgnih.gov This carboxylation is a critical regulatory point in the synthesis of saturated fatty acids. wikipedia.org

For the elongation of fatty acid chains to produce VLCFAs, malonyl-CoA serves as the two-carbon donor in each cycle of the elongation process. diva-portal.orgoup.com The condensation reaction, which is the first and rate-limiting step of elongation, involves the joining of a fatty acyl-CoA with malonyl-CoA. oup.comagriculturejournals.cz

Enzymatic Components in Chain Elongation (e.g., 3-Ketoacyl-CoA Synthase)

The elongation of fatty acids is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) complex, located in the endoplasmic reticulum. frontiersin.org This complex consists of four key enzymes that catalyze the four reactions of the elongation cycle: frontiersin.orgscispace.comnih.gov

3-Ketoacyl-CoA Synthase (KCS): This enzyme, also known as fatty acid elongase, catalyzes the initial and rate-limiting condensation step. oup.comscispace.com It determines the chain length and substrate specificity of the resulting fatty acid. scispace.com There are multiple KCS isozymes, each with a preference for specific fatty acyl-CoA substrates. nih.gov For instance, in Arabidopsis, KCS18/FAE1 is involved in elongating fatty acids up to C22 in seeds, while KCS9 participates in the elongation of C22 to C24 fatty acids. nih.gov

3-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA. scispace.comnih.gov

3-Hydroxyacyl-CoA Dehydratase (HCD): This enzyme dehydrates the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA. scispace.comnih.gov

trans-2-Enoyl-CoA Reductase (ECR): This enzyme reduces the trans-2-enoyl-CoA to produce an elongated acyl-CoA. scispace.comnih.gov

EnzymeAbbreviationFunction in Elongation Cycle
3-Ketoacyl-CoA SynthaseKCSCondensation of acyl-CoA and malonyl-CoA
3-Ketoacyl-CoA ReductaseKCRReduction of 3-ketoacyl-CoA
3-Hydroxyacyl-CoA DehydrataseHCDDehydration of 3-hydroxyacyl-CoA
trans-2-Enoyl-CoA ReductaseECRReduction of trans-2-enoyl-CoA

Desaturation Processes and Stereochemical Control

The introduction of a double bond into a saturated fatty acid chain is a critical step in the formation of monounsaturated fatty acids like tetracos-19-enoic acid. This process, known as desaturation, is catalyzed by a class of enzymes called fatty acid desaturases. wikipedia.orggsartor.org In eukaryotes, this is typically an aerobic process requiring molecular oxygen and a reducing agent like NADH. wikipedia.orgijs.si

Fatty acid desaturases are highly specific for the position and stereochemistry of the double bond they introduce. wikipedia.orggsartor.org For instance, the common Δ9-desaturase introduces a cis-double bond between carbons 9 and 10 of a saturated fatty acyl-CoA. ijs.si The formation of this compound would require a desaturase capable of acting on a 24-carbon saturated fatty acid (lignoceric acid) to introduce a double bond at the 19th position. The enzymes responsible for introducing double bonds at such distal positions are not as well-characterized as the more common desaturases. vulcanchem.com

The stereochemical control of desaturation is precise, almost universally resulting in a cis (or Z) configuration of the double bond. ijs.sinih.gov This is achieved through a stereospecific removal of hydrogen atoms from the fatty acid chain. nih.gov

Comparative Biosynthetic Strategies Across Eukaryotic and Prokaryotic Domains

While the fundamental principles of fatty acid synthesis are conserved, there are significant differences in the organization and regulation of these pathways between eukaryotes and prokaryotes. asm.org

Eukaryotic Pathways and Regulatory Elements

In eukaryotes, de novo fatty acid synthesis up to palmitate (C16:0) is carried out by a large, multifunctional enzyme called Fatty Acid Synthase I (FAS I) in the cytosol. wikipedia.org This single polypeptide contains all the necessary enzymatic activities. wikipedia.org Further elongation of fatty acids occurs in the endoplasmic reticulum and mitochondria. nih.govdiva-portal.org The mitochondrial pathway (mtFAS II) utilizes separate, monofunctional enzymes, similar to the prokaryotic system. wikipedia.orgresearchgate.net

Regulation of fatty acid synthesis in eukaryotes is complex and occurs at multiple levels. Acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA, is a key regulatory point. wikipedia.org ACC is subject to allosteric regulation by citrate (B86180) (activator) and palmitoyl-CoA (inhibitor), as well as hormonal regulation through phosphorylation and dephosphorylation. wikipedia.org For example, insulin (B600854) promotes fatty acid synthesis by activating ACC, while glucagon (B607659) and epinephrine (B1671497) have an inhibitory effect. wikipedia.orgnumberanalytics.com The expression of genes involved in fatty acid synthesis is also tightly controlled by transcription factors like SREBP-1c. numberanalytics.com

PathwayLocationEnzyme SystemPrimary ProductKey Regulatory Points
Cytosolic Fatty Acid SynthesisCytosolFatty Acid Synthase I (FAS I)Palmitic acid (C16:0)Acetyl-CoA Carboxylase (ACC), SREBP-1c
Fatty Acid ElongationEndoplasmic ReticulumFatty Acid Elongase (FAE) ComplexVery-long-chain fatty acids (VLCFAs)Substrate availability, elongase expression
Mitochondrial Fatty Acid SynthesisMitochondriaFatty Acid Synthase II (FAS II)Octanoyl-ACP (for lipoic acid synthesis)Not fully elucidated

Prokaryotic Pathways and Regulatory Elements

In prokaryotes like E. coli, fatty acid synthesis is carried out by a Type II Fatty Acid Synthase (FAS II) system. wikipedia.orgnih.gov This system consists of a series of individual, monofunctional enzymes that are not covalently linked. wikipedia.orgnih.gov The intermediates in the pathway are carried by an Acyl Carrier Protein (ACP). nih.gov

Regulation of fatty acid synthesis in prokaryotes also involves controlling the activity of key enzymes. In E. coli, the initiation of fatty acid synthesis is a critical control point. nih.govasm.org The expression of genes involved in fatty acid biosynthesis can be regulated by factors such as the stringent response, which is triggered by nutritional stress. asm.org For example, the accumulation of (p)ppGpp, a signaling molecule of the stringent response, can inhibit the transcription of fatty acid synthesis genes. asm.org Feedback inhibition by long-chain acyl-ACPs on early enzymes in the pathway is another important regulatory mechanism.

Metabolic Interconversions and Turnover of this compound within Lipid Metabolism

The metabolic fate of very-long-chain fatty acids (VLCFAs), including monounsaturated species like this compound, involves a dynamic interplay of catabolic, anabolic, and structural incorporation pathways. While specific research on the this compound isomer is limited, its metabolism can be inferred from the well-established pathways governing other C24 monounsaturated fatty acids (VLC-MUFAs). These processes dictate the acid's turnover and its integration into the broader cellular lipid network, primarily occurring in the endoplasmic reticulum and peroxisomes. nih.govoup.com

The principal metabolic routes for VLCFAs are degradation through peroxisomal β-oxidation, chain elongation in the endoplasmic reticulum, and esterification into complex lipids such as sphingolipids and glycerophospholipids. nih.govbiomolther.org

Catabolic Pathway: Peroxisomal Beta-Oxidation

Unlike shorter fatty acids that are oxidized in the mitochondria, VLCFAs are primarily catabolized within peroxisomes. adrenoleukodystrophy.infoaocs.org This is because the initial and rate-limiting enzyme of mitochondrial β-oxidation has a low activity towards VLCFA-CoAs. The breakdown of this compound would begin with its activation to tetracos-19-enoyl-CoA, which is then transported into the peroxisome, a process that can be impaired in certain genetic disorders like X-linked adrenoleukodystrophy. adrenoleukodystrophy.infoaocs.org

Inside the peroxisome, the fatty acid undergoes a cycle of four reactions to shorten its chain, typically by two carbons per cycle. oup.comaocs.org

Dehydrogenation: The first step is an oxidation reaction catalyzed by acyl-CoA oxidase 1 (ACOX1), which introduces a double bond and is a rate-limiting step in peroxisomal oxidation. nih.govbiomolther.org

Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are both carried out by a single enzyme, 17β-hydroxysteroid dehydrogenase type 4 (HSD17β4), also known as D-bifunctional protein (DBP). nih.govoup.combiomolther.org

Thiolytic Cleavage: The final step involves the thiolytic cleavage of the ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This process would convert tetracos-19-enoyl-CoA (24:1) into docos-17-enoyl-CoA (22:1). This shortened fatty acid can then undergo further cycles of peroxisomal β-oxidation or be transported to the mitochondria for complete oxidation to generate energy. nih.gov The efficiency of this degradation pathway is a key determinant of the cellular turnover and steady-state levels of this compound.

Anabolic Pathways: Elongation and Incorporation into Complex Lipids

Chain Elongation: this compound can be further elongated in the endoplasmic reticulum (ER) through a four-step cycle that adds two-carbon units from malonyl-CoA. nih.govoup.com The initial and rate-limiting condensation step is catalyzed by a family of enzymes called Elongation of Very-Long-Chain Fatty Acids (ELOVL). Specifically, ELOVL1 is responsible for elongating saturated and monounsaturated acyl-CoAs with chain lengths from C20 to C26. nih.govadrenoleukodystrophy.info Therefore, ELOVL1 would likely catalyze the conversion of tetracos-19-enoyl-CoA (24:1) to hexacos-21-enoyl-CoA (26:1).

Incorporation into Complex Lipids: A primary metabolic fate for VLCFAs is their incorporation into structural lipids, which significantly influences their turnover. This process sequesters the fatty acid within cellular membranes, contributing to their biophysical properties.

Sphingolipids: VLCFAs are crucial components of sphingolipids, particularly ceramides (B1148491), which serve as backbones for more complex molecules like sphingomyelin (B164518) and gangliosides. The synthesis is catalyzed by a family of six ceramide synthases (CerS), each with distinct substrate specificity. oup.combiomolther.org Ceramide synthase 2 (CerS2) shows a strong preference for very-long-chain acyl-CoAs, including C22 and C24 species. nih.govoup.combiomolther.org It is therefore highly probable that CerS2 is the primary enzyme responsible for incorporating this compound into ceramides. The resulting ceramide (N-tetracos-19-enoyl-sphingosine) would then be a substrate for the synthesis of sphingomyelin, a major component of the myelin sheath in the nervous system. nih.gov

The metabolic turnover of this compound is thus a function of the balance between its synthesis or dietary absorption, its degradation via peroxisomal β-oxidation, and its incorporation into and release from complex lipid pools. Its prominent role as a structural component of sphingolipids suggests that its turnover in membranes may be relatively slow compared to fatty acids primarily used for energy metabolism.

Data Tables

The following tables summarize the key enzymatic players and potential metabolic transformations for a C24:1 fatty acid like this compound.

Table 1: Key Enzymes in the Metabolism of this compound

Enzyme/Protein Cellular Location Metabolic Pathway Function Substrate(s)
Acyl-CoA Synthetase Endoplasmic Reticulum, Peroxisomal Membrane Activation Converts fatty acid to acyl-CoA This compound
ELOVL1 Endoplasmic Reticulum Elongation Chain elongation of VLC-MUFAs Tetracos-19-enoyl-CoA
Ceramide Synthase 2 (CerS2) Endoplasmic Reticulum Sphingolipid Synthesis Incorporates acyl-CoA into ceramide Tetracos-19-enoyl-CoA
ACOX1 Peroxisome β-Oxidation Initial dehydrogenation of VLC-acyl-CoA Tetracos-19-enoyl-CoA

| HSD17β4 (DBP) | Peroxisome | β-Oxidation | Hydration and dehydrogenation | 2-trans-enoyl-CoA, 3-hydroxyacyl-CoA |

Data sourced from references nih.govoup.combiomolther.org.

Table 2: Potential Metabolic Products of this compound

Metabolic Pathway Initial Substrate Potential Product(s) Biological Role of Product
Elongation Tetracos-19-enoyl-CoA (24:1 n-5) Hexacos-21-enoyl-CoA (26:1 n-5) Precursor for ultra-long-chain lipids
Peroxisomal β-Oxidation Tetracos-19-enoyl-CoA (24:1 n-5) Docos-17-enoyl-CoA (22:1 n-5), Acetyl-CoA Further oxidation, energy, biosynthesis

| Sphingolipid Synthesis | Tetracos-19-enoyl-CoA (24:1 n-5) | N-tetracos-19-enoyl-sphingosine (Ceramide) | Precursor for sphingomyelin, gangliosides |

Advanced Analytical Methodologies for Tetracos 19 Enoic Acid Research

Chromatographic Separation Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a gold-standard technique for the comprehensive profiling of fatty acids, including Tetracos-19-enoic acid. For GC analysis, fatty acids must first be converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs). This derivatization step is crucial for ensuring the analytes can be volatilized without thermal degradation in the GC inlet.

Once derivatized, the FAMEs are separated on a capillary column, typically with a polar stationary phase, which allows for separation based on both chain length and degree of unsaturation. The elution order is predictable, with shorter-chain and more unsaturated FAMEs generally eluting earlier. The high resolving power of modern capillary columns is essential for separating this compound from its isomers and other fatty acids of similar chain length.

The mass spectrometer detector provides definitive identification. Electron ionization (EI) is the most common ionization technique used in GC-MS for FAME analysis. The resulting mass spectra are characterized by a distinct molecular ion (M+) peak and a series of fragment ions. The fragmentation pattern provides structural information, although the determination of double bond position in monounsaturated fatty acids like this compound directly from the EI spectrum can be challenging without further derivatization, such as the formation of picolinyl esters or dimethyl disulfide (DMDS) adducts. These derivatives generate specific fragment ions that allow for the unambiguous localization of the C=C double bond at the 19th position.

Table 1: GC-MS Parameters for FAME Analysis

Parameter Typical Condition Purpose
Column Polar capillary column (e.g., biscyanopropyl polysiloxane) Separation of FAMEs based on polarity and boiling point.
Carrier Gas Helium or Hydrogen Mobile phase to carry analytes through the column.
Injection Mode Split/Splitless Introduction of the sample onto the column.
Oven Program Temperature gradient (e.g., 100°C to 240°C) Elution of a wide range of FAMEs.
Ionization Mode Electron Ionization (EI) at 70 eV Generation of reproducible mass spectra for library matching.

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separation of ions based on their mass-to-charge ratio. |

While GC-MS is excellent for total fatty acid profiling, liquid chromatography-mass spectrometry (LC-MS) is indispensable for the analysis of intact complex lipids containing this compound. This technique allows for the study of how this fatty acid is incorporated into various lipid classes, such as phospholipids (B1166683), triglycerides, and sterol esters, without the need for hydrolysis and derivatization of the fatty acid itself.

Reversed-phase liquid chromatography (RPLC) is commonly employed, where a nonpolar stationary phase (e.g., C18 or C30) is used with a polar mobile phase gradient, typically consisting of water, acetonitrile, and/or methanol, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization. This separation mechanism allows for the resolution of different lipid classes and individual molecular species within each class based on their hydrophobicity.

The eluting lipids are then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques minimize fragmentation, preserving the molecular ion of the intact lipid. High-resolution mass spectrometers, such as Orbitrap or TOF analyzers, are often used to obtain accurate mass measurements, which aid in the elemental composition determination and identification of the lipid species.

Tandem mass spectrometry (MS/MS) is a powerful tool in LC-MS for structural elucidation. By selecting a specific precursor ion (e.g., the molecular ion of a triglyceride containing this compound) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. These fragments can reveal the identity and composition of the constituent fatty acids, including the presence of the Tetracos-19-enoyl chain.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information about this compound, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of fatty acids. google.com While not typically used for routine quantification in complex mixtures due to its lower sensitivity compared to MS, NMR provides unambiguous information about the carbon skeleton and the position of functional groups.

For this compound, ¹H NMR spectroscopy can be used to identify the protons associated with the double bond (olefinic protons), which have characteristic chemical shifts. The integration of these signals can provide information about the number of double bonds. More detailed structural information is obtained from ¹³C NMR, where the chemical shifts of the carbons in the double bond can help to confirm its position.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for piecing together the complete structure. These experiments reveal connectivity between protons and carbons, allowing for the precise assignment of all signals in the spectra and confirming the location of the double bond at the C-19 position.

Hyphenated and Multi-Platform Analytical Approaches in Lipidomics

The comprehensive study of this compound within the broader context of the lipidome often requires the integration of multiple analytical platforms. This "lipidomics" approach combines data from different techniques to provide a more complete picture of the lipid landscape.

For instance, a typical lipidomics workflow might involve an initial screening using LC-MS to identify and quantify the various classes of lipids containing this compound. This could be followed by a more targeted GC-MS analysis of the FAMEs to accurately determine the total amount of this fatty acid in the sample. NMR spectroscopy could then be used on an isolated and purified sample to provide definitive structural confirmation.

The power of this multi-platform approach lies in its ability to cross-validate findings and provide a multi-faceted understanding of the role and distribution of this compound in biological systems.

Sample Preparation and Derivatization Strategies for Analytical Precision

The accuracy and reliability of any analysis of this compound are heavily dependent on the sample preparation and derivatization procedures employed. The goal of sample preparation is to extract the lipids from the sample matrix efficiently and cleanly, while minimizing degradation and contamination.

The Bligh-Dyer and Folch methods are classic liquid-liquid extraction techniques that use a chloroform/methanol/water solvent system to partition lipids into an organic phase. More modern approaches may use alternative solvents like methyl-tert-butyl ether (MTBE) for improved efficiency and safety.

As mentioned previously, for GC analysis, derivatization to FAMEs is a critical step. This is typically achieved by acid- or base-catalyzed transesterification. It is crucial that this reaction goes to completion to ensure accurate quantification.

For LC-MS analysis of free this compound, derivatization is not always necessary but can be used to improve ionization efficiency and chromatographic behavior.

Table 2: Common Derivatization Reagents for Fatty Acid Analysis

Derivatization Reagent Target Analyte Analytical Technique Purpose
Methanolic HCl / BF₃-Methanol Total Fatty Acids GC-MS Forms Fatty Acid Methyl Esters (FAMEs) for volatility.
Picolinyl Bromide Monounsaturated Fatty Acids GC-MS Forms picolinyl esters for double bond localization.
Dimethyl Disulfide (DMDS) Monounsaturated Fatty Acids GC-MS Forms DMDS adducts for double bond localization.

| Diazomethane | Free Fatty Acids | LC-MS | Forms methyl esters to improve ionization efficiency. |

Biological Roles and Molecular Mechanisms of Tetracos 19 Enoic Acid

Contribution to Cellular Membrane Architecture and Organization

Modulation of Membrane Fluidity and Phase Behavior

The fluidity of a cell membrane is critical for its function, and this property is heavily influenced by the fatty acid composition of its constituent lipids. researchgate.net The presence of a cis double bond, as is typical for naturally occurring unsaturated fatty acids, introduces a kink in the acyl chain. britannica.com This kink disrupts the tight, orderly packing that is characteristic of saturated fatty acids, thereby increasing membrane fluidity. wiley.com

While direct studies on tetracos-19-enoic acid are limited, research on its isomers, such as cis-15-tetracosenoic acid (nervonic acid), provides valuable insights. The thermotropic behavior of phospholipids (B1166683) containing C24:1 acyl chains shows that the unsaturated molecule melts at a significantly lower temperature than its saturated C24:0 counterpart, indicating a more fluid state. nih.gov This suggests that this compound would similarly contribute to a lower gel-to-liquid crystalline phase transition temperature, helping to maintain membrane fluidity. The position of the double bond along the acyl chain is a critical determinant of these properties. nih.gov

Interactions with Membrane Lipids and Proteins

The unique structure of this compound governs its interactions with other key membrane components, notably cholesterol and integral membrane proteins. mdpi.com The interaction between fatty acyl chains and cholesterol is a primary factor in modulating membrane organization. nih.gov Studies on various isomers of tetracosenoic acid incorporated into phosphatidylcholines have demonstrated that the position of the double bond significantly affects interactions with cholesterol. nih.gov For instance, when the double bond is located near the middle of the chain (e.g., at position 15), cholesterol appears to interact preferentially with the saturated portion of the acyl chain, similar to its behavior with fully saturated lipids. nih.gov This suggests that a phospholipid containing this compound, with its double bond further from the center, would also exhibit distinct, position-dependent interactions with cholesterol, influencing local packing and domain formation. nih.gov

Furthermore, the exceptional length of the C24 chain may cause it to interdigitate, meaning it extends across the bilayer midpoint to interact with the opposing leaflet. nih.govnih.gov This interdigitation can stabilize the membrane and influence the function of embedded membrane proteins, whose conformational stability and activity are often dependent on the thickness and hydrophobic environment of the surrounding bilayer. nih.gov

Influence on Lipid Domain Formation

Cellular membranes are not homogenous; they are organized into specialized microdomains, often called lipid rafts, which are enriched in sphingolipids, cholesterol, and specific proteins. nih.govyoutube.comyoutube.com These domains serve as platforms for cellular signaling. nih.gov The formation and stability of these domains are highly dependent on the molecular geometry of their constituent lipids.

Research on C24:1 sphingolipids has shown that, unlike their saturated C24:0 counterparts, they can prevent the segregation of lipids into distinct liquid-ordered (raft) and liquid-disordered (non-raft) phases. nih.govavantiresearch.com The presence of the double bond in the long acyl chain of C24:1 sphingomyelin (B164518) appears to accommodate both cholesterol and unsaturated phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), promoting a more homogeneous single-phase membrane. nih.gov This suggests that this compound, when incorporated into sphingolipids, could act as a negative regulator of lipid raft formation, ensuring that raft-associated proteins and signaling molecules remain dispersed and potentially inactive until a specific cellular trigger occurs. nih.gov Studies on ceramides (B1148491) containing C24:1 have also noted their ability to form stable, ordered domains that are resistant to thermal disruption, partly due to the stabilizing effect of interdigitation. nih.gov

Comparative Influence of Acyl Chain Saturation on Lipid Domain Formation
Lipid SpeciesEffect on Domain Segregation in Ternary Mixtures (with DOPC and Cholesterol)Postulated Mechanism
C16:0 SphingomyelinInduces phase segregation (promotes raft formation)Strong interaction with cholesterol, leading to a well-defined liquid-ordered phase.
C24:0 SphingomyelinInduces phase segregation (promotes raft formation)Similar to C16:0, the saturated chain packs tightly with cholesterol. nih.govavantiresearch.com
C24:1 Sphingomyelin (Nervonic Acid)Prevents phase segregation (inhibits raft formation)The cis double bond disrupts tight packing, allowing accommodation of cholesterol and unsaturated lipids into a single, homogeneous phase. nih.gov

Participation in Cellular Signaling Pathways and Cascade Regulation

While the structural roles of very-long-chain fatty acids are better understood, emerging evidence points to their involvement in cellular signaling. This can occur either indirectly, by modulating the membrane environment of receptors and enzymes, or directly, by serving as precursors for signaling molecules.

Role as a Precursor for Bioactive Lipid Mediators

Many polyunsaturated fatty acids (PUFAs), such as arachidonic acid, are well-known precursors to a vast array of potent signaling molecules called eicosanoids (e.g., prostaglandins, leukotrienes) and other oxylipins, which are synthesized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. themedicalbiochemistrypage.org These lipid mediators are central to inflammatory processes and immune responses.

The role of monounsaturated VLCFAs like this compound as direct precursors for similar bioactive lipids is not well established. The enzymatic pathways (COX, LOX) typically show high specificity for C20 and C22 PUFAs. themedicalbiochemistrypage.org However, sphingolipids containing C24 fatty acids, including C24:1, are precursors for ceramides, which are themselves critical second messengers in signaling pathways that regulate cell proliferation, apoptosis, and stress responses. avantiresearch.com Alterations in the acyl chain length of ceramides, such as a shift between C16:0 and C24:1, can significantly modify signaling outcomes, with C24:1 ceramides often associated with protective or anti-apoptotic effects. mdpi.com Therefore, this compound likely participates in signaling primarily through its incorporation into the ceramide backbone.

Modulation of Receptor-Mediated Cellular Responses

The lipid environment of the cell membrane can profoundly affect the function of transmembrane receptors. By altering membrane fluidity, thickness, and domain structure, lipids containing this compound can influence receptor conformation, dimerization, and downstream signaling. For example, the disruption of lipid rafts by C24:1 sphingolipids could prevent the co-localization and activation of raft-dependent receptors. nih.govnih.gov

Furthermore, some fatty acids can act as direct ligands for a class of G protein-coupled receptors known as free fatty acid receptors (FFARs). mdpi.com For example, FFAR1 is a receptor for long-chain fatty acids. While most research has focused on more common fatty acids (C12-C22), it is plausible that VLCFAs could also interact with these or other yet-to-be-identified receptors. One study noted that nervonic acid (C24:1, n-9) may be involved in regulating Ca2+ ion channels in the cell membranes of nerve tissue, highlighting a potential direct modulatory role. atamanchemicals.com The specific interaction of this compound with such receptors remains an area for future investigation.

Table of Mentioned Compounds
Compound NameChemical Class
This compoundVery-Long-Chain Monounsaturated Fatty Acid
cis-15-Tetracosenoic acid (Nervonic acid)Very-Long-Chain Monounsaturated Fatty Acid
Lignoceric acid (C24:0)Very-Long-Chain Saturated Fatty Acid
Palmitic acid (C16:0)Long-Chain Saturated Fatty Acid
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Phospholipid
CholesterolSterol
SphingomyelinSphingolipid
CeramideSphingolipid
PhosphatidylcholinePhospholipid
Arachidonic acidPolyunsaturated Fatty Acid
ProstaglandinsEicosanoid (Lipid Mediator)
LeukotrienesEicosanoid (Lipid Mediator)

Influence on Fundamental Cellular Processes at the Molecular Level

While specific studies on the molecular influence of this compound are not presently available, the functions of its isomers, such as Nervonic acid (cis-15-tetracosenoic acid), provide a basis for hypothesized roles. As a C24:1 fatty acid, this compound is likely incorporated into complex lipids, such as sphingolipids, which are integral to the structure and function of cellular membranes. nih.gov The unique length of very-long-chain fatty acids (VLCFAs) can significantly influence membrane fluidity, thickness, and the formation of lipid rafts, thereby affecting cellular signaling and transport processes.

Regulation of Cell Growth and Differentiation Pathways

The influence of VLC-MUFAs on cell growth and differentiation is an area of active research, with most insights drawn from studies on related fatty acids. Nervonic acid, for instance, is crucial for the biosynthesis of nerve cell myelin, indicating a profound role in the differentiation and maturation of oligodendrocytes and Schwann cells. organic-herb.com Its presence in sphingomyelin is vital for the proper function and maintenance of the myelin sheath that insulates nerve fibers. ncats.io A deficiency in the biosynthesis of Nervonic acid can lead to myelin breakdown, which is a hallmark of certain neurodegenerative autoimmune disorders. healthmatters.io

It is plausible that this compound could also play a role in modulating cellular proliferation and differentiation, potentially through its incorporation into cellular membranes and its impact on signaling pathways. The regulation of cell cycle progression and differentiation is a tightly controlled process, often influenced by the cellular lipid environment. nih.gov

Involvement in Homeostatic Mechanisms

Cellular homeostasis relies on a delicate balance of various molecular components and processes, including ion concentration, pH, and redox state. frontiersin.org Fatty acids are known to be involved in maintaining these balances. For instance, the composition of fatty acids in membrane phospholipids can affect the activity of membrane-bound enzymes and ion channels. wikipedia.org

Comparative Biochemical Analysis of VLC-MUFA Biological Functions

A comparative analysis of VLC-MUFAs highlights the significance of chain length and the position of the double bond in determining their biological functions. The C24 backbone of this compound and its isomers places them in a category of fatty acids that are particularly important in neural tissues. nih.gov

FeatureNervonic Acid (cis-15-tetracosenoic acid)This compoundGeneral VLC-MUFAs
Primary Location Abundant in the white matter of the brain and peripheral nervous tissue. healthmatters.ioSpecific tissue distribution is not well-documented.Found in various tissues, with higher concentrations in the brain, retina, and skin. nih.gov
Known Functions Essential for myelin biosynthesis and maintenance; regulator of Ca2+ ion channels in nerve cells. organic-herb.comhealthmatters.iowikipedia.orgBiological functions are not yet characterized.Integral components of sphingolipids and glycerophospholipids; influence membrane properties. nih.gov
Metabolic Precursor Elongation product of oleic acid. organic-herb.comAssumed to be synthesized through similar elongation pathways.Synthesized from shorter-chain fatty acids through the action of ELOVL enzymes.
Associated Pathologies Low levels are associated with demyelinating diseases like multiple sclerosis and adrenoleukodystrophy. ncats.iohealthmatters.ioNo known associations with disease states.Defects in metabolism can lead to a variety of inherited diseases affecting the skin, retina, and nervous system. nih.gov

This table is generated based on available data for Nervonic acid and general information on VLC-MUFAs, as specific data for this compound is limited.

The distinct position of the double bond in this compound (at the 19th carbon) compared to Nervonic acid (at the 15th carbon) would likely result in different three-dimensional structures. This structural variance could lead to subtle but significant differences in how it is incorporated into complex lipids and how it interacts with other molecules, ultimately defining its unique biological role. Further research is imperative to elucidate the specific functions of this compound and its potential contributions to health and disease.

Strategies for Chemical and Biotechnological Synthesis of Tetracos 19 Enoic Acid

The synthesis of very long-chain monounsaturated fatty acids (VLC-MUFAs) like tetracos-19-enoic acid presents unique challenges due to their long carbon chains and the specific requirement for a double bond at a defined position. Both chemical and biotechnological routes have been developed to address these challenges, offering pathways to produce these valuable molecules for research and industrial applications.

Current Research Challenges and Future Scientific Directions for Tetracos 19 Enoic Acid

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

A significant hurdle in the study of tetracos-19-enoic acid is the incomplete understanding of its biosynthesis. While the general pathway for VLCFA synthesis involves the elongation of fatty acid precursors by a complex of enzymes in the endoplasmic reticulum, the specific enzymes responsible for producing this compound are not well-characterized. frontiersin.orgbiomolther.orgnih.gov

The biosynthesis of VLCFAs begins with precursor fatty acids, such as palmitic acid (C16:0), which are elongated by a series of enzymes. frontiersin.orgvulcanchem.com This elongation cycle involves four key enzymatic activities: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). frontiersin.org The substrate specificity of the KCS enzyme is a primary determinant of the final chain length of the fatty acid. jst.go.jp

Following elongation to a 24-carbon saturated fatty acid (lignoceric acid), a desaturase enzyme introduces a double bond to produce a monounsaturated fatty acid. While Δ9-desaturases are common, the enzymes responsible for introducing double bonds at positions beyond the 9th carbon, such as the Δ15 in nervonic acid and the Δ19 in this compound, are less understood. vulcanchem.comnih.gov The enzymes responsible for introducing double bonds at distal positions, like the Δ19, may involve novel desaturases with unique substrate requirements. vulcanchem.com

Future research must focus on identifying and characterizing the specific KCS and desaturase enzymes involved in the synthesis of this compound. This will likely involve a combination of genomic, transcriptomic, and proteomic approaches in organisms known to produce this fatty acid. Identifying these enzymes is the first step toward understanding the regulatory networks that control their expression and activity. These networks may involve transcription factors, feedback inhibition mechanisms, and substrate availability, all of which require further investigation. mdpi.com

Development of Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

A major analytical challenge is the accurate detection and quantification of this compound, particularly in complex biological samples where it may be present in trace amounts. Differentiating it from its various positional isomers, such as nervonic acid (24:1Δ15), is a significant hurdle. vulcanchem.comnih.gov

Traditional gas chromatography (GC) methods, while well-established for fatty acid analysis, often require derivatization to fatty acid methyl esters (FAMEs) to improve volatility. nih.govacs.org However, conventional GC-mass spectrometry (MS) using electron ionization can cause double bond migration, making positional isomer identification difficult. rsc.org High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS/MS) offers an alternative, but some isomers may not be adequately resolved chromatographically, and standard collision-induced dissociation (CID) fragmentation patterns are often indistinguishable between positional isomers. sciex.comresearchgate.net

Advanced analytical techniques are crucial for overcoming these limitations. High-resolution tandem mass spectrometry (HR-MS/MS) and specialized techniques like silver-ion chromatography can help differentiate isomers based on fragmentation patterns or coordination chemistry. vulcanchem.com Newer fragmentation techniques, such as electron activated dissociation (EAD), can provide diagnostic fragment ions to pinpoint the location of double bonds. sciex.com The development of synthetic standards for this compound is also indispensable for its unambiguous identification and quantification. vulcanchem.com

Future efforts should focus on refining these advanced analytical methods to improve sensitivity and specificity for trace analysis of this compound. This includes optimizing derivatization strategies, developing novel chromatographic separation methods, and exploring new mass spectrometry fragmentation techniques. nih.govsciex.com

In-depth Characterization of Molecular Signaling Cascades and Receptor Interactions

The biological functions of fatty acids are increasingly recognized to extend beyond their roles as simple structural components of membranes and energy storage molecules. They are now understood to be potent signaling molecules involved in a myriad of metabolic processes. nih.govnih.gov The specific signaling pathways and receptor interactions of this compound, however, remain largely unknown.

Long-chain fatty acids can act as ligands for G protein-coupled receptors (GPCRs), such as FFA1 (GPR40) and FFA4 (GPR120), which are involved in various physiological processes, including immune responses and metabolic regulation. nih.govmdpi.com These receptors can discriminate between fatty acids of different chain lengths and degrees of saturation. frontiersin.org It is plausible that this compound interacts with these or other, yet undiscovered, receptors to initiate intracellular signaling cascades. These cascades could involve well-known pathways such as the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and mitogen-activated protein kinase (MAPK) pathways. mdpi.comfrontiersin.org

Future research should investigate the potential of this compound to bind to and activate known fatty acid receptors. This can be achieved through in vitro binding assays and cell-based reporter assays. Furthermore, untargeted and targeted metabolomics and proteomics can be used to identify the downstream signaling pathways affected by this fatty acid. Understanding these interactions will be crucial for elucidating the physiological and pathophysiological roles of this compound.

Innovation in High-Yield and Cost-Effective Biotechnological Production Platforms

The limited availability of this compound from natural sources hinders extensive research and potential applications. Therefore, the development of efficient and cost-effective biotechnological production platforms is a critical area of future research. nih.gov

Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica, has shown great promise for the production of VLCFAs, including the closely related nervonic acid. nih.govresearchgate.net These strategies often involve the heterologous expression of genes encoding fatty acid elongases and desaturases, along with the optimization of metabolic pathways to increase the precursor supply. nih.gov For instance, studies have successfully increased nervonic acid production by overexpressing specific KCS genes and modulating endogenous lipid metabolism. researchgate.net

Similar strategies could be applied for the production of this compound. This would require the identification and cloning of the specific elongase and Δ19-desaturase genes responsible for its synthesis. These genes could then be introduced into a suitable microbial host, such as Yarrowia lipolytica or other oleaginous microorganisms, to establish a de novo synthesis pathway. nih.gov Further optimization of fermentation conditions, including the use of alternative and low-cost carbon sources, would be necessary to achieve high yields and make the process economically viable. nih.govresearchgate.net

Table of Research Findings in Nervonic Acid Production as a Model:

OrganismEngineering StrategyNervonic Acid TiterReference
Yarrowia lipolyticaHeterologous expression of elongases and desaturases, overexpression of lipid metabolism genes111.6 mg/L nih.gov
Yarrowia lipolyticaSupplementation with colleseed oil185.0 mg/L nih.gov
Yarrowia lipolyticaSystematic metabolic engineering, pilot-scale fermentation17.3 g/L researchgate.net
Rhodosporidium toruloidesScreening and expression of plant-derived KCS genes, fermentation optimization20-30% of total VLCFAs nih.gov

This table is based on data for nervonic acid and serves as a model for potential strategies for this compound production.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological roles of this compound, a systems-level approach that integrates data from multiple "omics" platforms is necessary. nih.govthermofisher.com This includes genomics, transcriptomics, proteomics, and metabolomics.

A multi-omics approach can reveal the complex interplay between genes, proteins, and metabolites that are influenced by this compound. nih.govmdpi.com For example, transcriptomic analysis can identify genes whose expression is altered in the presence of this fatty acid, while proteomic analysis can reveal changes in protein abundance and post-translational modifications. thermofisher.com Metabolomic studies can identify shifts in the cellular metabolic profile, providing insights into the downstream effects of this compound. nih.gov

By integrating these datasets, researchers can construct comprehensive models of the molecular networks affected by this compound. nih.gov This can help to identify key signaling pathways, regulatory hubs, and potential biomarkers associated with its function. nih.govmdpi.com Such a systems-level understanding is essential for elucidating its role in health and disease and for identifying potential therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.